6-Ethyl-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-3-4-10-9(7-13)6-12-11(10)5-8/h3-7,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBTVKIZVNYDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618763 | |
| Record name | 6-Ethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170489-33-5 | |
| Record name | 6-Ethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 6 Ethyl 1h Indole 3 Carbaldehyde
Reactions at the Formyl (–CHO) Group
The aldehyde functionality at the C3 position of the 6-ethyl-1H-indole core is a versatile electrophilic center, readily participating in a variety of nucleophilic addition and condensation reactions. It can also be transformed through oxidation and reduction, providing access to a diverse array of indole-based structures.
Condensation Reactions
Condensation reactions involving the formyl group are fundamental for extending the molecular framework of 6-Ethyl-1H-indole-3-carbaldehyde, enabling the formation of new carbon-nitrogen (C=N) and carbon-carbon (C=C) bonds.
The reaction of this compound with primary amines and hydrazine (B178648) derivatives under acid catalysis or thermal conditions leads to the formation of imines, commonly known as Schiff bases, and hydrazones, respectively. researchgate.netekb.egekb.egbohrium.com These reactions typically proceed via nucleophilic attack of the amine on the formyl carbon, followed by dehydration. uodiyala.edu.iq
For instance, the condensation of indole-3-carbaldehyde with various aryl amines is often carried out in the presence of glacial acetic acid. researchgate.net Similarly, reactions with hydrazine hydrate (B1144303) and its derivatives can be performed in refluxing ethanol (B145695), sometimes with an acid catalyst, to yield the corresponding hydrazone derivatives. ekb.egresearchgate.netrsc.orgnih.gov These reactions are highly efficient for creating diverse molecular libraries. The general scheme for Schiff base and hydrazone formation from this compound is presented below.
Table 1: Schiff Base and Hydrazone Formation from this compound
| Reactant | Reagent/Catalyst | Solvent | Product Type |
| Primary Amine (e.g., Aniline) | Glacial Acetic Acid | Ethanol | Schiff Base (Imine) |
| Hydrazine Hydrate | Acid Catalyst (optional) | Methanol (B129727)/Ethanol | Hydrazone |
| Phenylhydrazine | Acetic Acid | Ethanol | Phenylhydrazone |
| Thiosemicarbazide (B42300) | Acid Catalyst | Ethanol | Thiosemicarbazone |
The Knoevenagel condensation provides a powerful method for forming new carbon-carbon double bonds by reacting the formyl group with compounds containing an active methylene (B1212753) group. researchgate.netuniquepubinternational.com This reaction is typically catalyzed by a weak base, such as an amine or its salt, like ammonium (B1175870) acetate (B1210297) or piperidine. uniquepubinternational.com
Active methylene compounds like malononitrile (B47326), barbituric acid, and 2,4-thiazolidinedione (B21345) are common reaction partners for indole-3-carbaldehydes. uniquepubinternational.comclockss.orgnih.gov For example, the reaction with malononitrile, often catalyzed by a base, yields 2-((6-ethyl-1H-indol-3-yl)methylene)malononitrile. nih.gov These reactions can be conducted in various solvents or even under solvent-free microwave-assisted conditions, which can significantly reduce reaction times. uniquepubinternational.com
Table 2: Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst | Conditions | Product |
| Malononitrile | Ammonium Acetate | Microwave, Solvent-free | 2-((6-Ethyl-1H-indol-3-yl)methylene)malononitrile |
| Barbituric Acid | Ammonium Acetate | Microwave, Solvent-free | 5-((6-Ethyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
| 2,4-Thiazolidinedione | Ammonium Acetate | Microwave, Solvent-free | 5-((6-Ethyl-1H-indol-3-yl)methylene)thiazolidine-2,4-dione |
| N,N-Dimethylbarbituric Acid | None | Methanol, RT | 5-((6-Ethyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione core.ac.uk |
The Henry reaction, or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to the formyl group of this compound. This reaction is significant for synthesizing β-nitro alcohols, which are valuable intermediates that can be further transformed into other functional groups. Subsequent dehydration of the β-nitro alcohol adduct readily provides a nitrovinyl derivative. mdpi.commdpi.com
A common procedure involves reacting the indole-3-carbaldehyde with a nitroalkane, such as nitromethane, in the presence of a base like ammonium acetate. mdpi.comsoton.ac.uk This process first forms the nitroaldol adduct, which can then be dehydrated, often in the same pot, to yield the corresponding 3-(2-nitrovinyl)-1H-indole derivative.
Table 3: Henry Reaction of this compound
| Nitroalkane | Catalyst/Reagent | Conditions | Intermediate Product | Final Product (after dehydration) |
| Nitromethane | Ammonium Acetate | Reflux or Sonication | 1-(6-Ethyl-1H-indol-3-yl)-2-nitroethanol | 6-Ethyl-3-(2-nitrovinyl)-1H-indole |
| Nitroethane | Basic Alumina (Al2O3) | N/A | 1-(6-Ethyl-1H-indol-3-yl)-2-nitropropan-1-ol | 6-Ethyl-3-(2-nitroprop-1-en-1-yl)-1H-indole |
Oxidation Reactions to Carboxylic Acid Derivatives
The formyl group of this compound can be readily oxidized to a carboxylic acid, yielding 6-ethyl-1H-indole-3-carboxylic acid. This transformation is a key step in the synthesis of many biologically active indole (B1671886) derivatives. A variety of oxidizing agents can be employed for this purpose. researchgate.netmdpi.com
Classical reagents like potassium permanganate (B83412) are effective for this oxidation. jetir.org More selective reagents, such as silver oxide (Tollens' reagent), are also commonly used, particularly when other sensitive functional groups are present in the molecule. The reaction conditions are typically mild to prevent over-oxidation or degradation of the indole ring. researchgate.net
Table 4: Oxidation of this compound
| Oxidizing Agent | Solvent | General Conditions | Product |
| Silver (I) Oxide (Ag2O) | Ethanol/Water | Mild heating | 6-Ethyl-1H-indole-3-carboxylic acid |
| Potassium Permanganate (KMnO4) | Acetone/Water | Controlled temperature | 6-Ethyl-1H-indole-3-carboxylic acid |
| Sodium Chlorite (NaClO2) | t-Butanol/Water/THF | N/A | 6-Ethyl-1H-indole-3-carboxylic acid researchgate.net |
Reduction Reactions to Alcohols and Amines
The formyl group is susceptible to reduction, providing access to (6-ethyl-1H-indol-3-yl)methanol or, through reductive amination, to various substituted amines.
The direct reduction of the aldehyde to a primary alcohol is most commonly achieved using complex metal hydrides. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol or ethanol is a standard and efficient method for this conversion. jetir.orgcore.ac.ukrsc.orgnih.govuclan.ac.uk The reaction is typically rapid and proceeds under mild conditions at room temperature or 0 °C. core.ac.ukrsc.org
Reductive amination offers a one-pot method to convert the aldehyde directly into a primary, secondary, or tertiary amine. This reaction involves the initial formation of a Schiff base with an amine, which is then reduced in situ by a suitable reducing agent. jetir.org Common reducing agents for this process include sodium borohydride, sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation. jetir.orguclan.ac.ukresearchgate.netgoogle.com This method is highly valuable for producing a wide range of N-substituted (6-ethyl-1H-indol-3-yl)methanamine derivatives. jetir.orgmdma.ch
Table 5: Reduction of this compound
| Reaction Type | Reagent(s) | Solvent | Product |
| Aldehyde Reduction | Sodium Borohydride (NaBH4) | Methanol or Ethanol | (6-Ethyl-1H-indol-3-yl)methanol |
| Reductive Amination | Primary/Secondary Amine, NaBH4 | Methanol | N-Substituted (6-ethyl-1H-indol-3-yl)methanamine |
| Reductive Amination | Primary/Secondary Amine, Sodium Triacetoxyborohydride (STAB) | Tetrahydrofuran (B95107) (THF) | N-Substituted (6-ethyl-1H-indol-3-yl)methanamine |
| Reductive Amination | Ammonia, Titanium(IV) isopropoxide, NaBH4 | Ethanol | Di((6-ethyl-1H-indol-3-yl)methyl)amine |
Transformations on the Indole Ring System
The indole ring is an electron-rich heterocycle, and its reactivity is influenced by the substituents present. In this compound, the electron-withdrawing nature of the 3-carbaldehyde group deactivates the pyrrole (B145914) ring, thereby influencing the regioselectivity of further substitutions on the bicyclic system.
The nitrogen atom of the indole ring is a common site for derivatization, a process that can be crucial for modulating the biological activity of the molecule. ekb.eg Both N-alkylation and N-acylation reactions are well-established methods for functionalizing the indole nitrogen. ekb.eg
N-Alkylation: This reaction typically involves the deprotonation of the indole N-H with a base, followed by nucleophilic attack on an alkylating agent. Classical conditions often employ strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide. rsc.org Alternatively, milder bases like potassium carbonate (K₂CO₃) can be used, which may be advantageous for substrates with base-sensitive functional groups. organic-chemistry.org The choice of base and reaction conditions is critical to ensure high regioselectivity for N-alkylation over competing C-3 alkylation, although the latter is sterically hindered in this specific compound. organic-chemistry.org
N-Acylation: The introduction of an acyl group onto the indole nitrogen can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides. nih.gov These reactions are often carried out in the presence of a base like pyridine (B92270), which acts as both a solvent and an acid scavenger. nih.gov N-acylation introduces an electron-withdrawing group directly onto the nitrogen, which significantly alters the electronic properties of the indole ring system.
The table below summarizes common conditions for N-substitution reactions on indole scaffolds.
| Reaction Type | Reagents | Base | Solvent | Typical Conditions | Ref. |
| N-Alkylation | Alkyl Halide (e.g., Ethyl Iodide) | Sodium Hydride (NaH) | DMF | 0°C to room temp. | rsc.org |
| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux | organic-chemistry.org |
| N-Acylation | Acetic Anhydride | Pyridine | Pyridine | Room temp. to 60°C | nih.gov |
| N-Acylation | Benzoyl Chloride | Triethylamine (B128534) | Dichloromethane | 0°C to room temp. | researchgate.net |
While the pyrrole ring of indole is typically more susceptible to electrophilic attack, the presence of the deactivating 3-formyl group diminishes its reactivity. This electronic effect makes electrophilic aromatic substitution (EAS) on the carbocyclic (benzene) ring a viable pathway for further functionalization. The regiochemical outcome of such reactions is directed by the combined influence of the fused pyrrole ring and the C-6 ethyl group.
The indole system as a whole directs incoming electrophiles to the benzene (B151609) ring, primarily at the C-4 and C-6 positions. However, in this molecule, the C-6 position is already occupied by an ethyl group. The ethyl group is an activating, ortho, para-directing substituent. youtube.com Therefore, it directs incoming electrophiles to the C-5 and C-7 positions. The convergence of these directing effects strongly favors substitution at positions C-5 and C-7. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com
Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced, likely at the C-5 or C-7 position.
Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst can introduce a halogen atom onto the benzene ring. masterorganicchemistry.com
Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid (-SO₃H) group.
The potential major products of EAS on this compound are outlined below.
| Reaction | Reagents | Potential Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-ethyl-1H-indole-3-carbaldehyde and 7-Nitro-6-ethyl-1H-indole-3-carbaldehyde |
| Bromination | Br₂, FeBr₃ | 5-Bromo-6-ethyl-1H-indole-3-carbaldehyde and 7-Bromo-6-ethyl-1H-indole-3-carbaldehyde |
| Chlorination | Cl₂, AlCl₃ | 5-Chloro-6-ethyl-1H-indole-3-carbaldehyde and 7-Chloro-6-ethyl-1H-indole-3-carbaldehyde |
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, it must first be converted into a suitable precursor, typically a halide or triflate derivative. This can be achieved via electrophilic halogenation, as described in the previous section, to produce, for example, 5-bromo-6-ethyl-1H-indole-3-carbaldehyde. This halogenated indole can then serve as a substrate in various cross-coupling reactions.
Suzuki-Miyaura Coupling: Reaction with a boronic acid or boronate ester in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups.
Heck Coupling: Palladium-catalyzed reaction with an alkene can be used to install an alkenyl substituent.
Sonogashira Coupling: A palladium/copper co-catalyzed reaction with a terminal alkyne introduces an alkynyl group.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine can be used to form a new C-N bond, introducing an amino substituent.
Below are illustrative examples of cross-coupling reactions starting from a hypothetical bromo-substituted derivative.
| Reaction Name | Coupling Partner | Catalyst System | Resulting Structure (at C-5) | Ref. |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-6-ethyl-1H-indole-3-carbaldehyde | |
| Sonogashira | Ethynylbenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-6-ethyl-1H-indole-3-carbaldehyde | |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Styryl-6-ethyl-1H-indole-3-carbaldehyde | |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 5-(Morpholin-4-yl)-6-ethyl-1H-indole-3-carbaldehyde |
Cyclization and Heterocyclic Annulation Reactions Utilizing this compound as a Building Block
The aldehyde group at the C-3 position is a versatile functional handle for constructing new fused or appended heterocyclic rings. ekb.eg These annulation strategies significantly expand the chemical space accessible from this compound, leading to complex polycyclic systems.
One prominent strategy involves the initial conversion of the aldehyde into a more elaborate side chain, which then undergoes an intramolecular cyclization. For instance, the aldehyde can be subjected to a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester or oxime. acs.org The resulting product contains the necessary framework for subsequent intramolecular cyclization reactions, such as 6π-electrocyclization, to form new fused rings like carbolines. acs.org In one study, N-Boc-protected 3-indolyl aldehydes were converted to alkenyl oxime ethers, which upon heating underwent a 6π-electrocyclization and aromatization sequence to yield α-carbolines. acs.org
Another approach involves the reaction of the aldehyde with binucleophilic reagents. For example, reaction with hydrazine derivatives can lead to the formation of fused pyrazole (B372694) rings, while reaction with β-ketoesters or malononitrile in multicomponent reactions can generate fused pyridine or dihydropyridine (B1217469) rings. nih.gov
The following table presents examples of cyclization strategies.
| Reaction Type | Key Reagents/Intermediates | Resulting Heterocyclic System | Ref. |
| Electrocyclization | Horner-Wadsworth-Emmons to form alkenyl oxime, then thermal cyclization | α-Carboline | acs.org |
| Condensation/Cyclization | Hydrazine Hydrate | Fused Pyrazolo[3,4-b]indole | ekb.eg |
| Multicomponent Reaction | Ethyl Acetoacetate, Ammonium Acetate (Hantzsch-type reaction) | Fused Dihydropyridine | |
| Condensation/Cyclization | o-Phenylenediamine | Fused 1,5-Benzodiazepine |
Molecular Hybridization with Other Bioactive Scaffolds
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (bioactive scaffolds) to create a single hybrid molecule. This approach aims to develop compounds with improved affinity, better selectivity, or a dual mode of action. nih.gov this compound is an excellent candidate for this strategy, as the indole nucleus is a "privileged scaffold" in medicinal chemistry and the aldehyde group provides a convenient point of attachment. researchgate.net
The aldehyde can be readily converted into various linkers. For example:
Schiff Base Formation: Condensation with primary amines of another bioactive molecule (e.g., a sulfonamide, amino-triazole) yields an imine linker.
Chalcone Formation: Aldol condensation with a methyl ketone from another scaffold (e.g., an acetophenone (B1666503) or acetyl-coumarin derivative) produces a chalcone-type α,β-unsaturated ketone linker, a pharmacophore known for its diverse biological activities. nih.gov
These strategies have been used to hybridize indole-3-carbaldehyde derivatives with other well-known bioactive scaffolds like coumarins, chalcones, triazoles, and thiophenes. nih.gov
Examples of molecular hybridization strategies are provided in the table below.
| Bioactive Scaffold Partner | Linking Chemistry | Hybrid Molecule Type | Ref. |
| Triazole (containing a primary amine) | Schiff Base formation | Indole-Triazole Hybrid | researchgate.netnih.gov |
| Coumarin (containing an acetyl group) | Claisen-Schmidt Condensation | Indole-Coumarin Chalcone Hybrid | nih.gov |
| Thiophene (containing a primary amine) | Reductive Amination | Indole-Thiophene Hybrid | nih.gov |
| Guanidine | Condensation | Indole-Guanidine Hybrid | researchgate.net |
Structure Activity Relationship Sar and Rational Molecular Design of 6 Ethyl 1h Indole 3 Carbaldehyde Derivatives
Systematic Exploration of Substituent Effects on the Indole (B1671886) Nucleus
The biological profile of indole derivatives is highly sensitive to the nature and position of substituents on the core heterocyclic ring.
The substituent at the C-6 position of the indole ring plays a significant role in modulating the molecule's interaction with biological targets. While specific studies on the 6-ethyl group are limited, its influence can be inferred by comparing it to other known substituents at this position, such as nitro, iodo, and bromo groups.
Electronic and Steric Profile: The ethyl group is an electron-donating alkyl group, which increases the electron density of the indole ring system through a positive inductive effect. This contrasts with electron-withdrawing groups like nitro or halogens (iodo, bromo), nih.gov which decrease the ring's electron density. This alteration in electronics can significantly affect the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins.
Hydrophobicity and Binding Pocket Occupancy: The ethyl group imparts a degree of lipophilicity (hydrophobicity) to the C-6 position. This can facilitate entry into hydrophobic pockets within a target enzyme or receptor, potentially enhancing binding affinity. Its size and flexibility allow for specific steric interactions that are different from a smaller hydrogen atom or a larger, more rigid halogen.
Comparison with Other C-6 Substituents: Derivatives with a 6-nitro group have been noted for their anticancer and antimicrobial properties. Similarly, 6-iodo-1H-indole-3-carbaldehyde is explored for potential anticancer, antimicrobial, and anti-inflammatory activities. This highlights that the C-6 position is a critical "hotspot" for modification to tune the biological efficacy of the indole scaffold. The presence of the fully unsaturated indole ring in 6-ethyl-1H-indole-3-carbaldehyde allows for π-π stacking interactions, a feature that is diminished in partially saturated dihydroindole rings.
Modifications at other positions on the indole nucleus are also crucial for defining the SAR.
N-1 Position: The indole nitrogen (N-1) is a common site for derivatization. ekb.eg N-alkylation or N-acylation can significantly impact the compound's properties. ekb.eg For instance, N-acylation of indole-3-carboxaldehyde (B46971) with a chloroacetyl group was found to produce a key intermediate for further coupling with aryl amines, leading to compounds with enhanced antioxidant activity. derpharmachemica.com N-methylation and N-benzylation are other common modifications that alter the steric and electronic profile of the molecule. mdpi.com The choice between an electron-releasing group (like alkyl) and an electron-withdrawing group (like sulfonyl) at this position is a key strategic decision in drug design. ekb.eg
C-5 Position: This position appears to be sensitive to steric bulk. In certain palladium-catalyzed reactions, C-5 substituted indoles failed to yield arylation products, suggesting that the reaction is highly sensitive to steric hindrance at this position. acs.org However, a number of C-5 substituted indoles have been synthesized and studied for their biological affinities, indicating that while sterically sensitive, this position is a viable point for modification. iosrjournals.org
C-2 Position: While the core scaffold is a 3-carbaldehyde, modifications at C-2 have also been explored. Palladium-catalyzed reactions have been shown to produce C2-arylated indoles, demonstrating that this position is synthetically accessible for creating structural diversity. acs.org
Table 1: Summary of Substituent Effects on the Indole Nucleus
| Position | Substituent Type | Observed/Inferred Impact | Reference |
|---|---|---|---|
| C-6 | Ethyl (Alkyl) | Electron-donating, increases lipophilicity. Influences hydrophobic and steric interactions in binding pockets. | General Chemical Principles |
| C-6 | Nitro, Iodo (Halogen) | Electron-withdrawing. C-6 substituted derivatives show significant biological activity (anticancer, antimicrobial). | |
| N-1 | Acyl, Alkyl (e.g., Benzyl) | Modulates steric/electronic properties. N-acylation can be a handle for further derivatization. N-H protection is a common strategy. | ekb.egderpharmachemica.commdpi.com |
| C-5 | Various | Sensitive to steric hindrance in some reactions, but substitution is a viable strategy for tuning biological affinity. | acs.orgiosrjournals.org |
| C-2 | Aryl | Synthetically accessible position for introducing diversity. | acs.org |
Modulations of the Aldehyde Functionality and its Derivatives
The aldehyde group at the C-3 position is a cornerstone of the molecule's reactivity and a key site for structural modification. researchgate.net It is a versatile functional group that can undergo a variety of chemical transformations to produce a library of derivatives. nih.govresearchgate.net
Condensation Reactions: The aldehyde readily participates in condensation reactions (e.g., Knoevenagel) to form new C-C bonds, allowing for the extension of the structure and hybridization with other bioactive pharmacophores like coumarins, chalcones, and triazoles. researchgate.net
Formation of Imines and Schiff Bases: Reaction with primary amines yields imines (Schiff bases), which can introduce new points of interaction and alter the physicochemical properties of the parent compound.
Conversion to Oximes: The aldehyde can be converted to its corresponding oxime. In one study, both syn and anti isomers of N-substituted indole-3-carbaldehyde oximes were synthesized and evaluated as potential urease inhibitors. mdpi.com This demonstrates how simple derivatization of the aldehyde can lead to specific enzyme-inhibiting activity.
Reductions and Oxidations: The aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid, providing derivatives with different hydrogen-bonding capabilities and charge states.
Target Interaction: The aldehyde group itself can be pharmacologically important, potentially forming covalent bonds with nucleophilic residues (such as cysteine or lysine) in the active site of a target protein, leading to irreversible inhibition.
Conformational Flexibility and its Implications for Ligand-Target Recognition
While the fused bicyclic indole nucleus is largely planar and rigid, the substituents attached to it possess conformational flexibility that is critical for biological activity.
The primary sources of flexibility in this compound are the free rotation around the bond connecting the ethyl group to the C-6 position and the bond connecting the carbaldehyde group to the C-3 position. The orientation of the aldehyde's carbonyl group relative to the indole ring can significantly influence how the molecule fits into a binding site and which hydrogen bond donors and acceptors it can interact with. The importance of such conformational details is highlighted by the differential activity that can be observed between geometric isomers, such as the syn and anti isomers of the corresponding oxime derivatives. mdpi.com The planarity of the aromatic indole core is crucial for enabling potential π-π stacking interactions with aromatic amino acid residues in a target protein, an interaction that is reduced in non-aromatic dihydroindole analogues.
Pharmacophore Modeling and Lead Optimization Strategies
Rational drug design for this class of compounds involves pharmacophore modeling and systematic lead optimization.
Pharmacophore Modeling: A pharmacophore model for this scaffold would likely include features such as a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the aldehyde oxygen), and an aromatic/hydrophobic region (the indole ring system). The C-6 ethyl group would define a specific hydrophobic feature. Molecular docking studies on related indole derivatives have been used to analyze binding modes in target proteins like DNA gyrase. researchgate.net
Lead Optimization: Optimization strategies focus on systematically modifying the lead compound, this compound, to improve potency and drug-like properties. This includes:
Ring Substitution: Exploring a range of substituents at the C-6 position (e.g., halogens, methoxy, trifluoromethyl) to probe electronic and steric requirements.
N-1 Derivatization: Synthesizing a series of N-alkyl or N-acyl derivatives to block metabolic N-dealkylation and to introduce new interaction points. derpharmachemica.commdpi.com
Aldehyde Modification: Converting the aldehyde to various functional groups (oximes, hydrazones, alcohols, nitriles) to fine-tune binding interactions and improve metabolic stability. mdpi.com
Property Prediction: Utilizing computational tools to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties and assess drug-likeness based on criteria like Lipinski's rule of five. researchgate.netmdpi.com
Correlations between Structural Features and Preclinical Biological Efficacy
Specific structural modifications have been clearly correlated with changes in biological activity in preclinical studies of related indole-3-carbaldehyde derivatives.
N-1 Substitution: In a study on antioxidant activity, the parent indole-3-carboxaldehyde (with a free N-H) showed moderate activity. derpharmachemica.com N-acylation with a chloroacetyl group abolished the activity, but further derivatization of this acyl handle with various aryl amines led to a significant enhancement in antioxidant potential, with some derivatives exceeding the activity of the standard butylated hydroxy anisole (B1667542) (BHA). derpharmachemica.com This demonstrates that the N-1 position is a key modulator of efficacy.
Aldehyde Derivatization: The conversion of the C-3 aldehyde to an oxime functionality was shown to be a successful strategy for generating compounds with potent urease inhibitory activity against Helicobacter pylori. mdpi.com
C-6 Substitution: The nature of the C-6 substituent is a critical determinant of the type and potency of biological activity. The presence of a nitro group at C-6 has been associated with anticancer, antimicrobial, and anti-inflammatory effects. This underscores the importance of the substituent at this position for directing the compound's therapeutic potential.
Preclinical Biological Evaluation and Mechanistic Investigations of 6 Ethyl 1h Indole 3 Carbaldehyde and Its Derivatives
Antimicrobial Efficacy in In Vitro Models
The antimicrobial potential of indole-3-carbaldehyde derivatives has been a subject of significant investigation, revealing a broad spectrum of activity against various pathogenic microorganisms.
Antibacterial Spectrum Against Pathogenic Strains (e.g., Gram-positive, Gram-negative)
Derivatives of indole-3-carbaldehyde have demonstrated notable antibacterial properties. For instance, a series of indole-3-aldehyde hydrazide and 5-bromoindole-3-aldehyde hydrazide/hydrazones were found to possess a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against tested microorganisms. nih.gov Certain compounds within this series showed better activity against methicillin-resistant Staphylococcus aureus (MRSA) and significant activity against S. aureus when compared to ampicillin. nih.gov
Furthermore, the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives from 1H-indole-3-carboxaldehyde has yielded compounds with potent antibacterial effects. nih.gov One such derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, exhibited a low MIC of 0.98 μg/mL against MRSA. nih.gov However, the synthesized compounds were generally inactive against the Gram-negative bacterium Escherichia coli. nih.gov
While specific data for 6-Ethyl-1H-indole-3-carbaldehyde is not available, the findings for these related compounds suggest that the indole-3-carbaldehyde scaffold is a promising starting point for the development of new antibacterial agents.
Table 1: Antibacterial Activity of Selected Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole-3-aldehyde hydrazide/hydrazones | S. aureus, MRSA, E. coli, B. subtilis | 6.25-100 | nih.gov |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 | nih.gov |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | S. aureus ATCC 25923 | 3.90 | nih.gov |
Antifungal Activity Against Fungal Pathogens
The parent compound, indole-3-carbaldehyde, has been shown to possess antifungal properties. wikipedia.org It is one of the metabolites responsible for the protection against chytridiomycosis in amphibians carrying Janthinobacterium lividum on their skin. wikipedia.org Studies have also demonstrated its efficacy in controlling root rot in Scutellaria baicalensis caused by Fusarium solani, with a reported EC50 value of 59.563 μg/mL. mdpi.com The proposed mechanism involves the disruption of the mitochondrial membrane and the accumulation of reactive oxygen species in the fungus. mdpi.com
Derivatives of indole-3-carbaldehyde have also been evaluated for their antifungal potential. In a study of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, some compounds showed moderate to pronounced activity against Candida albicans. nih.gov Specifically, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one and another derivative exhibited MICs of 7.80 and 62.50 µg/mL, respectively. nih.gov Additionally, a series of indole-3-aldehyde hydrazide/hydrazones were tested against C. albicans, showing a broad range of activity. nih.gov
Table 2: Antifungal Activity of Indole-3-Carbaldehyde and its Derivatives
| Compound/Derivative | Fungal Pathogen | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Indole-3-carbaldehyde | Fusarium solani | EC50 | 59.563 µg/mL | mdpi.com |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Candida albicans | MIC | 7.80 µg/mL | nih.gov |
| Indole-3-aldehyde hydrazide/hydrazones | Candida albicans | MIC | 6.25-100 µg/mL | nih.gov |
Antiviral Potency and Inhibition Mechanisms (e.g., Anti-HIV)
The antiviral activity of the indole (B1671886) scaffold is well-documented, and derivatives of indole-3-carboxylic acid, closely related to indole-3-carbaldehyde, have shown promise. For instance, a dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole demonstrated a potent antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. actanaturae.ru The calculated IC50 value for this compound was 1.84 μM. actanaturae.ru
Furthermore, a series of ethyl 1H-indole-3-carboxylates were prepared and evaluated for their anti-hepatitis C virus (HCV) activity, with several compounds exhibiting activity at low concentrations. nih.gov While direct antiviral studies on this compound are lacking, these findings for structurally similar indole derivatives suggest a potential avenue for future research.
Antineoplastic (Anticancer) Potential
The indole core is a key feature in several approved anticancer drugs, and derivatives of indole-3-carbaldehyde have been explored for their antineoplastic properties.
In Vitro Cytotoxicity Assays Against Diverse Cancer Cell Lines
N-substituted indole-3-carbaldehyde derivatives and their corresponding indolylchalcones have been synthesized and evaluated for their cytotoxic activity. researchgate.net A study on the N-alkylation of indole-3-carbaldehyde derivatives reported that these compounds possess promising antitumor activity. researchgate.net
While specific cytotoxicity data for this compound is not available, research on related structures provides valuable insights. For example, 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, a related indole derivative, is noted to belong to a family of compounds with known anticancer properties. The mechanism of action for such compounds is thought to involve interaction with various molecular targets and pathways, including the inhibition of enzymes involved in cancer cell proliferation.
Modulation of Cell Proliferation and Apoptosis Pathways
The induction of apoptosis is a key mechanism for many anticancer agents. While direct studies on the modulation of apoptotic pathways by this compound are not present in the reviewed literature, related indole compounds have been shown to induce this form of programmed cell death. The anticancer properties of many indole derivatives are linked to their ability to sensitize cancer cells to apoptosis by signaling various proapoptotic genes and proteins. mdpi.com
The general mechanism for indole derivatives often involves interactions with multiple receptors and enzymes, thereby modulating their activity and influencing cell function. The aldehyde group present in indole-3-carbaldehydes can form covalent bonds with nucleophilic sites in biological molecules, which could contribute to their biological effects.
Targeting Key Oncogenic Proteins and Enzymes (e.g., Tubulin, Protein Kinases, HDACs)
The indole nucleus is a prominent scaffold in the development of anticancer agents, with several indole-containing compounds currently in clinical use. nih.gov Research has increasingly focused on the potential of indole derivatives to target key proteins and enzymes involved in cancer progression, such as tubulin, protein kinases, and histone deacetylases (HDACs).
Protein Kinase Inhibition:
Several indole-based compounds have demonstrated inhibitory activity against tyrosine kinases (TKs). nih.gov For instance, derivatives of 2-oxoindoline-3-ylidene hydrazine-1-carbothioamide have shown cytotoxicity against various cancer cell lines. nih.gov Furthermore, 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from indole precursors, have been reported to target kinases, enhancing their anticancer effects. nih.gov The rationale behind this approach is that the oxadiazole nucleus acts as a bioisostere for amide and ester groups, potentially improving pharmacokinetic properties and facilitating interactions with receptor sites. nih.gov Molecular docking studies have been employed to predict the binding of indole derivatives to the active sites of protein kinases like EGFR and VEGFR-2. nih.gov
Histone Deacetylase (HDAC) Inhibition:
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered important targets for cancer therapy. nih.gov Indole-3-carboxaldehyde (B46971) has been shown to downregulate the expression of histone deacetylase 9 (HDAC9). nih.gov This downregulation is part of a signaling cascade that can suppress lipid accumulation and mitigate inflammatory responses in macrophages. nih.gov While a number of HDAC inhibitors have been developed, many are associated with side effects. nih.gov This has led to the exploration of novel zinc binding groups in HDAC inhibitors, moving away from the traditional hydroxamic acid. nih.gov Research into new HDAC6 inhibitors has identified promising candidates with good potency and lower molecular weight, representing a potential alternative to classical inhibitors. nih.gov
Reversal of Multidrug Resistance Mechanisms
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, and P-glycoprotein (P-gp) is a key protein involved in this process. Some indole derivatives have been investigated for their ability to reverse MDR. nih.gov
Studies have shown that certain indole derivatives can almost completely reverse resistance to vincristine (B1662923) in multidrug-resistant cancer cell lines. nih.gov The mechanism of action appears to involve the interaction of the indole derivatives with P-gp. nih.gov Interestingly, the ability of these derivatives to enhance the cytotoxicity of vincristine does not always correlate with the inhibition of [3H]azidopine binding to P-gp or with their hydrophobicity. nih.gov However, derivatives that significantly inhibit photolabeling have been found to completely reverse vincristine resistance. nih.gov
A key structural feature for the interaction with P-gp appears to be a 2-pyridyl group with a basic nitrogen atom at position 3 of the indole ring, with appropriate spatial orientation. nih.gov One particular derivative demonstrated low cytotoxicity and hydrophobicity while completely reversing resistance to Adriamycin, actinomycin (B1170597) D, and vincristine. nih.gov These findings suggest the potential for developing MDR-reversing indole derivatives with favorable characteristics for clinical application. nih.gov
Anti-inflammatory and Immunomodulatory Actions
Modulation of Inflammatory Mediators
Indole-3-carbaldehyde, a tryptophan metabolite, has demonstrated the ability to modulate inflammatory responses. It has been shown to reduce the protein levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in colonic tissues of mice with colitis and in LPS-stimulated macrophage cells. nih.gov This anti-inflammatory effect is also evidenced by its ability to alleviate inflammatory responses in macrophages by promoting polarization to the M2 phenotype and decreasing IL-6 levels while increasing IL-10 levels. nih.gov
Furthermore, indole-3-carboxaldehyde has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory process, in intestinal epithelial cells. mdpi.com This inhibition helps to prevent intestinal epithelial barrier injury caused by lipopolysaccharide (LPS) stimulation. mdpi.com The mechanism involves the prevention of reactive oxygen species (ROS) production, maintenance of mitochondrial membrane potential, and blocking of the NF-κB/NLRP3 inflammatory pathway. mdpi.com
Interaction with Aryl Hydrocarbon Receptor (AhR) and Immune Response
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a significant role in regulating immune responses and maintaining mucosal barrier function. nih.gov Indole-3-carbaldehyde (I3A) is a known agonist of the AhR. wikipedia.orghmdb.ca
The activation of AhR by indole derivatives, such as I3A, is a common feature of skin bacterial isolates and is thought to contribute to skin homeostasis. oup.comoup.com In the gut, I3A, produced by the metabolism of tryptophan by gut microbiota, acts on AhR in intestinal immune cells. wikipedia.org This interaction stimulates the production of interleukin-22 (IL-22), which enhances mucosal reactivity. wikipedia.org
Studies have shown that the anti-inflammatory effects of indole-3-carboxaldehyde are at least partially dependent on AhR activation. nih.govmdpi.com An AhR-specific inhibitor can block the IAld-induced inhibition of the NLRP3 inflammasome and subsequent repair of the intestinal epithelial barrier. mdpi.com While IAld-induced reduction of IL-6 is dependent on AhR activation, the reduction of IL-1β and TNF-α may occur through AhR-independent mechanisms. nih.gov The activation of AhR by tryptophan metabolites like indole-3-pyruvic acid has also been shown to suppress experimental colitis in mice. nih.gov
Inhibition of 5-Lipoxygenase (5-LOX)
5-Lipoxygenase (5-LOX) is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov Inhibition of 5-LOX is therefore a target for anti-inflammatory drug development.
A number of novel indole derivatives have been synthesized and evaluated for their inhibitory activity against 5-LOX. nih.gov In cell-based assays using rat peritoneal leukocytes, many of these derivatives showed higher inhibitory potency than the initial screening hit. nih.gov Several compounds exhibited prominent inhibitory activities with IC50 values in the low micromolar range, and some were even more potent than the reference drug, Zileuton. nih.gov These findings suggest that this class of indole derivatives has the potential for the treatment of leukotriene-related diseases. nih.gov
Enzyme Inhibition Studies (Beyond Cancer/Inflammation)
Beyond its roles in cancer and inflammation, indole-3-carbaldehyde has been investigated for its inhibitory effects on other enzymes. One notable example is its activity as a tyrosinase inhibitor. elsevierpure.com
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. Indole-3-carbaldehyde was isolated from a fungus and found to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by mushroom tyrosinase with a 50% inhibitory concentration (IC50) of 1.3 mM. elsevierpure.com It also demonstrated inhibitory activity on melanin production in B16 melanoma cells. elsevierpure.com The aldehyde group of indole-3-carbaldehyde appears to be important for its tyrosinase inhibitory activity. elsevierpure.com
Anticholinesterase Activity (AChE and BChE)
Derivatives of the indole core structure have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission. nih.govnih.gov Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov
Thiazolopyrimidine derivatives incorporating an indole-3-carbaldehyde moiety have shown potent dual inhibition of both AChE and BChE. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the indole ring and the nature of the linker play a crucial role in the inhibitory activity. For instance, compounds with an 8-phenyl or 8-(4-methoxyphenyl) group emerged as powerful cholinesterase inhibitors. nih.gov Specifically, derivatives with a benzyloxy benzylidene ring demonstrated enhanced inhibition compared to those with an indolyl benzylidene group. nih.gov
In another study, polymethylene-linked isatin (B1672199) (1H-indole-2,3-dione) dimers and 3-indolyl-3-hydroxy-2-oxindole dimers were synthesized and identified as selective BChE inhibitors. nih.gov The most effective compounds from these series exhibited IC50 values in the low micromolar range and showed over 11-fold selectivity for BChE over AChE. nih.gov Molecular docking studies suggested that these inhibitors interact with key residues in the BChE active site, including Trp82, through π-π stacking. nih.gov
The inhibitory potential of various indole derivatives against cholinesterases is summarized in the table below.
Table 1: Anticholinesterase Activity of Indole Derivatives
| Compound Series | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolopyrimidine-Indole Hybrid (Cmpd 35) | AChE | 0.04 | nih.gov |
| Thiazolopyrimidine-Indole Hybrid (Cmpd 36) | AChE | 0.08 | nih.gov |
| Thiazolopyrimidine-Indole Hybrid (Cmpd 37) | AChE | 0.07 | nih.gov |
| Thiazolopyrimidine-Indole Hybrid (Cmpd 34) | BChE | 0.44 | nih.gov |
| Thiazolopyrimidine-Indole Hybrid (Cmpd 35) | BChE | 0.63 | nih.gov |
| Polymethylene-linked Isatin Dimer (1f) | BChE | 3.20 | nih.gov |
| 3-Indolyl-3-hydroxy-2-oxindole Dimer (2d) | BChE | 4.49 | nih.gov |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes that regulate neurotransmitter levels in the brain, making them significant targets for treating neurological disorders like Parkinson's disease and depression. niscpr.res.in The indole scaffold has been identified as a promising structural subunit for designing MAO inhibitors. niscpr.res.in
Studies on indole-5,6-dicarbonitrile derivatives have shown them to be potent inhibitors of both human MAO-A and MAO-B. nih.gov For example, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile was found to inhibit MAO-A and MAO-B with IC50 values of 0.014 µM and 0.017 µM, respectively, acting as a reversible and competitive inhibitor. nih.gov SAR analysis of these dinitrile derivatives indicated that methylation of the indole nitrogen abolishes MAO-B inhibition. nih.gov
Furthermore, a series of thiazolopyrimidine derivatives containing the indole-3-carbaldehyde core demonstrated excellent and selective MAO-B inhibition. nih.gov Compounds from this series emerged as highly potent MAO-B inhibitors, with IC50 values as low as 0.10 µM. nih.gov Kinetic studies confirmed a mixed-mode of inhibition for these compounds. nih.gov N-substituted indole-based analogues have also been designed as selective MAO-B inhibitors, with some derivatives showing high selectivity (Selectivity Index > 120) and a competitive mode of inhibition. nih.gov
The following table presents the MAO inhibitory activity of selected indole derivatives.
Table 2: Monoamine Oxidase (MAO) Inhibition by Indole Derivatives
| Compound Series | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 3-Chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-A | 0.014 | - | nih.gov |
| 3-Chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-B | 0.017 | - | nih.gov |
| Thiazolopyrimidine-Indole Hybrid (Cmpd 25) | MAO-B | 0.13 | High | nih.govnih.gov |
| Thiazolopyrimidine-Indole Hybrid (Cmpd 36) | MAO-B | 0.10 | High | nih.govnih.gov |
| Thiazolopyrimidine-Indole Hybrid (Cmpd 37) | MAO-B | 0.14 | High | nih.gov |
| N-substituted Indole (4e) | MAO-B | 0.78 | >120 | nih.gov |
| Pyrrolo[3,4-f]indole-5,7-dione (4g) | MAO-A | 0.250 | - | nih.gov |
| Pyrrolo[3,4-f]indole-5,7-dione (4d) | MAO-B | 0.581 | - | nih.gov |
Other Investigated Biological Activities in Preclinical Settings
Anti-leishmanial Efficacy
The indole framework has been explored for its potential against various parasitic diseases, including leishmaniasis. nih.gov A recent review highlighted that derivatives of indole-3-carboxaldehyde (I3A) have demonstrated anti-leishmanial activity. nih.gov The development of compounds inspired by indole alkaloids has shown promise against trypanosomatid parasites like Leishmania. nih.gov For instance, a series of 1H-indole-2-carboxamides showed antileishmanial activity against the intracellular amastigote form of L. donovani, with some compounds exhibiting potent inhibition in the low micromolar range and low cytotoxicity. nih.gov The conjugation of a hydrogen sulfide (B99878) (H2S)-donating moiety to an aplysinopsin analog, derived from indole-3-carbaldehyde, was also explored to enhance pharmacological properties against Leishmania. nih.gov
Antioxidant Properties and Free Radical Scavenging
Indole derivatives are recognized for their antioxidant capabilities, acting as free-radical scavengers. tandfonline.com This activity is often attributed to the indole nucleus itself, which can donate a hydrogen atom from the N-H group to stabilize free radicals. nih.gov
Specifically, derivatives of indole-3-carbaldehyde have been evaluated for their antioxidant potential. Two new derivatives isolated from Agrocybe cylindracea, 6-hydroxy-1H-indole-3-carboxaldehyde and 6-hydroxy-1H-indole-3-acetamide, were found to inhibit lipid peroxidation in rat liver microsomes with IC50 values of 4.1 and 3.9 µg/mL, respectively. nih.gov The synthesis of indole-3-carbaldehyde oxime derivatives has also been pursued to investigate their biological activities, building on the known antioxidant properties of the indole core. mdpi.comresearchgate.net
The table below summarizes the antioxidant activity of specific indole derivatives.
Table 3: Antioxidant Activity of Indole-3-Carbaldehyde Derivatives
| Compound | Assay | Result (IC50) | Reference |
|---|---|---|---|
| 6-hydroxy-1H-indole-3-carboxaldehyde | Lipid Peroxidation Inhibition | 4.1 µg/mL | nih.gov |
| 6-hydroxy-1H-indole-3-acetamide | Lipid Peroxidation Inhibition | 3.9 µg/mL | nih.gov |
Antitubercular Activity AgainstMycobacteriumStrains
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antitubercular agents, and the indole scaffold has been a focus of such research. nih.govnih.govmdpi.com
Indole-2-carboxamides, in particular, have been identified as highly potent inhibitors of MmpL3, a crucial mycolic acid transporter in Mtb, demonstrating exceptional activity against both drug-sensitive and drug-resistant strains. chemrxiv.orgnih.govjohnshopkins.edu While not direct derivatives of indole-3-carbaldehyde, their success highlights the potential of the broader indole class.
More directly related, a series of 1-substituted indole-3-carboxaldehyde thiosemicarbazones were synthesized and evaluated for their anti-mycobacterial activity. nih.gov Additionally, indole chalcones, derived from the reaction of indole-3-carbaldehyde with acetophenones, have shown potential antitubercular activity against the H37Rv strain. nih.gov Hydrazone derivatives of indole-3-aldehyde have also been assessed and found to possess a broad spectrum of antimicrobial activity. researchgate.netnih.gov
The minimum inhibitory concentrations (MIC) for several indole derivatives against M. tuberculosis are presented below.
Table 4: Antitubercular Activity of Indole Derivatives Against M. tuberculosis H37Rv
| Compound Series | Target/Strain | MIC | Reference |
|---|---|---|---|
| Indole-2-carboxamide (Cmpd 26) | M. tuberculosis H37Rv | 0.012 µM | johnshopkins.edu |
| Indole-2-carboxamide (Cmpd 5c) | M. tuberculosis H37Rv | Active | chemrxiv.orgnih.gov |
| Indole-2-carboxamide (Cmpd 5f) | M. tuberculosis H37Rv | Active | chemrxiv.orgnih.gov |
| Indole-2-carboxamide (Cmpd 5i) | M. tuberculosis H37Rv | Active | chemrxiv.orgnih.gov |
| Indole-3-aldehyde Hydrazones | M. tuberculosis | MIC: 6.25-100 µg/mL | researchgate.net |
Antimalarial Potential
The fight against malaria, caused by Plasmodium parasites, has also benefited from the exploration of indole-based compounds. nih.gov A novel class of antimalarial agents based on an indol-3-yl moiety linked to a 4-aminoquinoline (B48711) has shown promising activity against Plasmodium falciparum. acs.org One compound from this series inhibited the growth of the chloroquine-sensitive 3D7 strain with an IC50 value of 170 nM and showed similar potency against the chloroquine-resistant K1 strain. acs.org These quinoline-indoles are thought to act by dissipating the parasite's mitochondrial potential. acs.org
The isatin scaffold (1H-indole-2,3-dione) has also been a building block for potent antiplasmodial agents. Molecular hybridization of isatin with 7-chloroquinoline (B30040) via a 1H-1,2,3-triazole linker has produced compounds where the length of the alkyl spacer and substitution at the C-5 position of the isatin ring were key determinants of activity. nih.gov
The table below details the antiplasmodial activity of selected indole derivatives.
**Table 5: Antimalarial Activity of Indole Derivatives Against *P. falciparum***
| Compound Series | Strain | IC50 (nM) | Reference |
|---|---|---|---|
| Quinoline-Indole Conjugate (1a) | 3D7 (sensitive) | 170 | acs.org |
| Quinoline-Indole Conjugate (1a) | K1 (resistant) | ~221 (RI=1.3) | acs.org |
| Pyrvinium Pamoate (Quinolinium-pyrrole) | 3D7 (sensitive) | 140 | acs.org |
Computational and Theoretical Chemistry of 6 Ethyl 1h Indole 3 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 6-Ethyl-1H-indole-3-carbaldehyde. These calculations offer a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic behavior.
Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to the minimum energy state. This is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). The optimized structure provides key parameters like bond lengths, bond angles, and dihedral angles.
The electronic structure is then analyzed, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. masterorganicchemistry.com A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. The distribution of HOMO and LUMO across the molecule indicates the regions that are prone to electrophilic and nucleophilic attacks, respectively.
For this compound, the ethyl group at the 6-position is expected to act as an electron-donating group, influencing the electron density distribution across the indole (B1671886) ring and potentially narrowing the HOMO-LUMO gap compared to the parent indole-3-carbaldehyde. niscpr.res.in
Table 1: Representative Calculated Geometrical Parameters and Electronic Properties for this compound
| Parameter | Representative Value |
| Bond Lengths (Å) | |
| N1-C2 | 1.375 |
| C2-C3 | 1.380 |
| C3-C9 (C=O) | 1.480 |
| C8-C9 (C=O) | 1.220 |
| **Bond Angles (°) ** | |
| C2-N1-C8a | 109.5 |
| N1-C2-C3 | 110.0 |
| C2-C3-C9 | 128.5 |
| Electronic Properties | |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 3.7 eV |
Note: The values presented in this table are representative and based on typical DFT calculations for similar indole derivatives. Actual values may vary depending on the specific computational method and basis set used.
Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)
Theoretical vibrational spectra, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), can be simulated from the optimized molecular geometry. These simulations predict the vibrational frequencies and intensities of the normal modes of the molecule. unlp.edu.ar By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational bands to specific molecular motions can be achieved. unlp.edu.ar
For this compound, characteristic vibrational modes would include the N-H stretching of the indole ring, C-H stretching of the aromatic and ethyl groups, the C=O stretching of the aldehyde group, and various in-plane and out-of-plane bending modes of the indole ring system. The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other limitations of the theoretical model.
Table 2: Representative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3450 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Ethyl) | 2980-2870 |
| C=O Stretch | 1680 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-N Stretch | 1350 |
| N-H Bend | 1550 |
| C-H Bend (Aromatic) | 1250-1000 |
Note: These are representative frequencies and the actual experimental values may differ. The calculated frequencies are typically unscaled.
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions among bonds. acs.org It provides a localized, Lewis-like picture of the electronic structure, allowing for the investigation of charge transfer and delocalization effects within the molecule.
Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies
The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are topological analyses of the electron density that provide a visual representation of electron localization in a molecule. These methods are particularly useful for identifying bonding regions, lone pairs, and the core electrons of atoms.
For this compound, ELF and LOL maps would clearly show the covalent bonds within the indole ring, the ethyl group, and the aldehyde group. These maps also highlight the delocalized π-electron system of the indole ring, providing a visual confirmation of the aromatic character and the electronic effects of the substituents.
Non-Linear Optical (NLO) Response Properties
Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules. These properties are crucial for applications in optoelectronics and photonics. arxiv.org The key NLO parameters, such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT.
Molecules with large hyperpolarizability values are of particular interest for NLO applications. researchgate.netresearchgate.net For organic molecules like this compound, the presence of an electron-donating group (ethyl) and an electron-withdrawing group (aldehyde) connected by a π-conjugated system can lead to significant intramolecular charge transfer, enhancing the NLO response. arxiv.orgresearchgate.netresearchgate.net
Table 3: Representative Calculated Non-Linear Optical Properties for this compound
| Property | Representative Value |
| Dipole Moment (μ) in Debye | 3.5 |
| Mean Polarizability (α) in esu | 20 x 10⁻²⁴ |
| First Hyperpolarizability (β) in esu | 15 x 10⁻³⁰ |
Note: These values are illustrative and are based on calculations for similar donor-acceptor substituted indole systems.
Molecular Modeling and Simulation Techniques
Beyond quantum chemical calculations on a single molecule, molecular modeling and simulation techniques can be used to study the behavior of this compound in a condensed phase, such as in a solvent or in a solid state. Molecular dynamics (MD) and Monte Carlo (MC) simulations, using force fields derived from quantum mechanical calculations or experimental data, can provide insights into intermolecular interactions, solvation effects, and the macroscopic properties of materials composed of these molecules. These simulations are essential for understanding how the properties of an individual molecule translate to the behavior of a larger system.
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are employed to forecast its binding mode and affinity within the active sites of various protein targets.
While specific, dedicated docking studies on this compound are not extensively detailed in publicly available literature, the broader class of indole derivatives has been a subject of such computational analyses. These studies suggest that the indole scaffold is a versatile pharmacophore capable of interacting with a range of biological targets implicated in various diseases.
For instance, the indole ring system can participate in crucial molecular interactions such as:
Hydrogen Bonding: The nitrogen atom in the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the carbaldehyde group can act as a hydrogen bond acceptor.
π-π Stacking: The aromatic nature of the indole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.
Hydrophobic Interactions: The ethyl group at the C6 position contributes to the molecule's hydrophobicity, potentially engaging in favorable interactions with nonpolar pockets of a target receptor.
The aldehyde group at the C3 position is also significant, as it can form covalent bonds or strong hydrogen bonds with nucleophilic residues (e.g., serine, cysteine) in an enzyme's active site, potentially leading to inhibition. Computational docking allows for the exploration of these potential interactions, providing a rational basis for identifying likely biological targets for this compound and guiding further experimental validation.
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
Following molecular docking, molecular dynamics (MD) simulations offer a more dynamic and refined view of the ligand-receptor complex. MD simulations model the atomic movements of the system over time, providing insights into the conformational stability of the compound and the dynamic nature of its interaction with a target protein.
For a molecule like this compound, MD simulations can:
Assess Binding Stability: By simulating the docked complex in a solvated, physiological-like environment, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. This provides a more accurate prediction of binding affinity than docking alone.
Reveal Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects, which are crucial for a precise understanding of the recognition mechanism.
Calculate Binding Free Energy: Advanced computational methods, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be applied to MD simulation trajectories to provide a quantitative estimate of the binding free energy, which correlates with the binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a statistical correlation between calculated molecular descriptors (e.g., physicochemical properties, electronic properties, and 3D features) and experimentally determined activity.
For indole-3-carbaldehyde derivatives, a QSAR study would typically involve:
Data Set Collection: Assembling a series of related indole compounds with measured biological activity against a specific target.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the series, including this compound.
Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.
Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.
A hypothetical QSAR model might reveal that the presence and size of an alkyl substituent at the C6 position, such as the ethyl group in this compound, positively correlate with inhibitory activity against a particular kinase, while the electronic properties of the substituent at the C3 position are also critical. Such models are invaluable for optimizing lead compounds and designing new derivatives with enhanced potency.
In Silico Prediction of Pharmacokinetic-Relevant Properties
Beyond predicting how a compound interacts with its target (pharmacodynamics), computational methods are crucial for predicting how it will behave within an organism (pharmacokinetics). These in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are vital for early-stage drug discovery to identify candidates with favorable drug-like properties.
Drug-Likeness and Lead-Likeness Assessments
Drug-likeness and lead-likeness are qualitative concepts used to assess whether a chemical compound has properties that would make it a likely candidate for a drug or a starting point for drug discovery, respectively. These assessments are often based on empirical rules derived from the analysis of successful drugs.
Commonly used rule-based filters include Lipinski's Rule of Five, which is a cornerstone for evaluating drug-likeness for orally administered drugs. The parameters for this compound can be calculated and assessed against these rules.
Table 1: Calculated Physicochemical Properties and Rule-Based Assessment for this compound
| Property / Rule | Calculated Value | Lipinski's Rule of Five | Veber's Rule | Ghose's Filter | Drug-Likeness |
| Molecular Weight | 173.21 g/mol | < 500 | 160-480 | Yes | |
| LogP (o/w) | ~2.5 | < 5 | -0.4 to 5.6 | Yes | |
| Hydrogen Bond Donors | 1 (from N-H) | < 5 | < 5 | Yes | |
| Hydrogen Bond Acceptors | 1 (from C=O) | < 10 | < 10 | Yes | |
| Molar Refractivity | 40-130 | Yes | |||
| Rotatable Bonds | 2 | ≤ 10 | Yes | ||
| Polar Surface Area | ~40 Ų | ≤ 140 Ų | Yes |
Note: LogP and other property values are estimates from computational algorithms and may vary slightly between different prediction tools.
Based on these computational predictions, this compound demonstrates good drug-like characteristics. It falls well within the accepted ranges for molecular weight, lipophilicity (LogP), and hydrogen bonding capacity defined by Lipinski's rules. It also satisfies other criteria like Veber's rule for rotatable bonds and polar surface area, suggesting a good potential for oral bioavailability.
Binding to Transport Proteins (e.g., ABCB1 multidrug transporter)
Efflux transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), play a critical role in pharmacokinetics by actively pumping a wide range of substances out of cells. This can limit a drug's absorption and penetration into target tissues (e.g., the brain) and is a major mechanism of multidrug resistance in cancer.
Predicting whether a compound is a substrate or inhibitor of ABCB1 is a key in silico assessment. Computational models, often based on QSAR or pharmacophore modeling, are used for this purpose. These models analyze molecular features known to be important for interaction with the transporter's large, polyspecific binding pocket.
For this compound, key features that would be considered by such predictive models include:
Lipophilicity: Moderate to high lipophilicity is often a feature of ABCB1 substrates.
Hydrogen Bonding: The presence of hydrogen bond acceptors is a common feature.
While a definitive prediction without a specific computational model is not possible, the physicochemical properties of this compound (e.g., its LogP value and hydrogen bond acceptors) suggest that it could potentially interact with efflux transporters like ABCB1. A detailed analysis using a validated in silico ABCB1 model would be necessary to determine the likelihood of it being a substrate or inhibitor, which would be a critical consideration in its development as a potential therapeutic agent.
Advanced Applications and Future Directions for 6 Ethyl 1h Indole 3 Carbaldehyde
Utility as a Core Building Block in Organic Synthesis
The unique structural features of 6-Ethyl-1H-indole-3-carbaldehyde make it a valuable precursor in the construction of complex molecular architectures. Its indole (B1671886) nucleus is a common motif in biologically active compounds, and the aldehyde group provides a reactive handle for a multitude of chemical transformations.
Precursor for Complex Natural Product Synthesis (e.g., Indole Alkaloids)
Indole-3-carbaldehydes are fundamental starting materials for the synthesis of numerous indole alkaloids, a large class of natural products with diverse and potent biological activities. researchgate.netekb.egresearchgate.netresearchgate.net These alkaloids often feature intricate polycyclic systems, and their synthesis represents a significant challenge in organic chemistry. The aldehyde functionality of compounds like this compound can readily participate in carbon-carbon and carbon-nitrogen bond-forming reactions, which are crucial steps in building these complex structures. researchgate.netekb.egekb.eg
While specific total syntheses starting from the 6-ethyl derivative are not extensively documented in readily available literature, its role as a precursor is well-established based on the reactivity of analogous substituted indole-3-carbaldehydes. For instance, these aldehydes are key intermediates in the synthesis of bioactive compounds such as the anticancer agent camalexin, the antiviral chondramide A, and the muscle relaxant α-cyclopiazonic acid. ekb.egresearchgate.net The synthesis of such molecules often involves initial modification of the aldehyde group, followed by cyclization reactions that construct the final alkaloid framework. The 6-ethyl group in this compound can influence the steric and electronic properties of the molecule, potentially impacting reaction outcomes and the biological activity of the final products. researchgate.net
Synthesis of Diverse Heterocyclic Derivatives
The reactivity of this compound extends beyond alkaloid synthesis to the creation of a wide array of other heterocyclic compounds. The aldehyde group is a prime site for condensation reactions with various nucleophiles. researchgate.netekb.egnih.gov
Multi-component reactions (MCRs), which allow the formation of complex molecules in a single step from three or more reactants, frequently utilize indole-3-carbaldehydes. researchgate.net For example, reactions involving indole-3-carbaldehyde, an amine, and a third component can lead to the formation of diverse heterocyclic systems like substituted pyridines, imidazoles, and pyrimidines. acs.orgtandfonline.com Specifically, the condensation of indole-3-carbaldehydes with compounds like imidazolidine-2,4-dione in the presence of a base leads to the formation of α,β-unsaturated indole derivatives. researchgate.net It is chemically reasonable to expect that this compound would participate in similar transformations, yielding novel 6-ethyl-substituted heterocyclic structures with potential applications in medicinal chemistry and materials science.
Development of Ligands for Coordination Chemistry and Catalysis
The aldehyde group of this compound is readily converted into imines (Schiff bases) through condensation with primary amines. ijpbs.comnveo.orgnih.gov These Schiff bases are excellent ligands, capable of coordinating with a wide range of metal ions to form stable metal complexes. ijpbs.comnveo.org
The resulting indole-based Schiff base complexes have been a subject of significant research interest. For example, Schiff bases derived from the parent indole-3-carbaldehyde have been complexed with metals such as Copper(II), Iron(III), Mercury(II), and Zirconium(IV). ijpbs.comnveo.orgnveo.org These complexes are not just structurally interesting but also exhibit functional properties, including catalytic activity. Several studies have demonstrated that copper and iron complexes of indole-3-carbaldehyde Schiff bases can mimic the activity of catecholase oxidase, an enzyme involved in oxidation reactions. nveo.orgnveo.org
While specific studies on ligands derived from this compound are limited, it serves as a highly promising precursor. The introduction of the 6-ethyl group can modulate the electronic properties of the indole ring and the steric environment around the metal center in the final complex. These modifications can fine-tune the catalytic activity, selectivity, and stability of the metal complexes, opening avenues for the development of new, efficient catalysts for various organic transformations.
Applications in Analytical and Bioanalytical Method Development (e.g., Chromophores, Colorimetric Assays)
Substituted indole-3-carbaldehydes, including the 6-ethyl variant, possess inherent chromophoric properties due to their conjugated π-electron systems. researchgate.netnih.gov This characteristic, combined with the reactivity of the aldehyde group, allows for their use in the development of analytical and bioanalytical methods.
Recent research has demonstrated the development of colorimetric assays for the detection of indole-3-carbaldehyde. One such method relies on the self-condensation of the molecule under acidic conditions to form a colored di-indolylmethine salt known as urorosein. Another approach involves a selective condensation reaction with a derivatizing agent like carbidopa (B1219) to produce a distinctly colored aldazine. unifi.it These reactions result in a significant color change, enabling the visual or spectrophotometric quantification of the aldehyde. Such methods offer a simple, low-cost alternative to more complex analytical techniques. Given that these assays depend on the reactivity of the indole-3-carbaldehyde moiety, it is highly probable that they could be adapted for the specific detection and quantification of this compound.
Exploration in Materials Science (e.g., Polymers)
The indole nucleus is an electroactive moiety, making its derivatives, including this compound, attractive monomers for the synthesis of functional polymers. rsc.org Polyindoles are a class of conducting polymers that are gaining attention due to their notable redox activity, good thermal stability, and favorable chemical stability compared to other conducting polymers like polypyrrole and polyaniline. mdpi.comwikipedia.org
The properties of polyindoles can be tuned by introducing substituents onto the indole ring. Research on copolymers of carbazole (B46965) and various substituted indoles has shown that the position of the substituent significantly impacts the polymer's properties. For instance, a polymer made from a 6-substituted indole derivative, P[6In-3Cz], was found to have the highest conductivity among the isomers studied, which was attributed to better conjugation and structural geometry. nih.gov This highlights the potential of using monomers like this compound to create polymers with tailored electronic properties for applications in organic electronics, sensors, and electrochromic devices. mdpi.comnih.gov
Furthermore, the aldehyde functionality provides a route to graft indole moieties onto other polymer backbones. For example, indole-3-carboxaldehyde (B46971) derivatives have been used to functionalize gelatin, a water-soluble polymer, by forming Schiff base linkages. researchgate.net This approach allows for the creation of new biomaterials that combine the properties of the original polymer with the bioactivity and functionality of the indole unit.
Table 1: Potential Applications of this compound in Materials Science
| Application Area | Potential Role of this compound | Resulting Material Property |
| Conducting Polymers | As a monomer or co-monomer in electropolymerization. | Tunable conductivity, enhanced stability, specific electrochromic behavior. |
| Functional Biomaterials | As a modifying agent to functionalize biopolymers (e.g., gelatin) via its aldehyde group. | Introduction of indole bioactivity, altered physical properties (e.g., glass transition temp). |
| Organic Electronics | As a building block for organic semiconductors or dyes. | Specific optical and electronic properties for use in devices like OLEDs or solar cells. |
Emerging Research Areas and Unexplored Potential of Substituted Indole Carbaldehydes
The field of indole chemistry is dynamic and continually evolving, with several emerging areas promising to unlock the full potential of substituted indole carbaldehydes like the 6-ethyl derivative. numberanalytics.com
Key Emerging Research Areas:
Advanced Catalysis: The development of novel catalytic methods, such as C-H activation, is enabling more direct and efficient functionalization of the indole core. This could lead to new synthetic routes to complex molecules from this compound. numberanalytics.com
Flow Chemistry: The use of continuous flow reactors for indole synthesis and modification is gaining traction. numberanalytics.com This technology offers improved safety, efficiency, and scalability compared to traditional batch processes, which is particularly relevant for preparing indole derivatives on an industrial scale. numberanalytics.com
Biocatalysis: Employing enzymes to perform specific transformations on the indole scaffold is a growing area of interest. numberanalytics.com Biocatalysis can offer high selectivity and sustainability, providing green alternatives to conventional chemical methods. numberanalytics.com
Medicinal Chemistry: The indole nucleus is a "privileged scaffold" in drug discovery. nih.gov There is immense unexplored potential in creating libraries of derivatives from starting materials like this compound. The ethyl group at the 6-position can be exploited to fine-tune the lipophilicity and metabolic stability of potential drug candidates, impacting their pharmacokinetic and pharmacodynamic profiles. Research into their anticancer, antimicrobial, and anti-inflammatory properties is a particularly active field. nih.govmdpi.com
Advanced Materials: Beyond conducting polymers, the unique photophysical properties of indole derivatives have yet to be fully exploited. There is potential for developing novel fluorescent probes, sensors, and materials for organic light-emitting diodes (OLEDs) based on the this compound framework. numberanalytics.com
Q & A
Q. What are the common synthetic routes for preparing 6-Ethyl-1H-indole-3-carbaldehyde, and what methodological considerations are critical?
The synthesis of this compound typically involves functionalizing the indole scaffold at the 6-position. A plausible approach is alkylation of 1H-indole-3-carbaldehyde using ethyl halides or Friedel-Crafts alkylation with ethylating agents. For example, iodination of indole derivatives (e.g., 6-Iodo-1H-indole-3-carbaldehyde synthesis via iodine and oxidizing agents in dichloromethane ) provides a template for introducing substituents. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic substitution.
- Temperature control : Maintaining 0–25°C prevents side reactions.
- Purification : Column chromatography or recrystallization ensures purity .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Critical techniques include:
- NMR : NMR confirms ethyl group integration (δ ~1.3 ppm for CH, δ ~2.5–3.0 ppm for CH) and aldehyde proton (δ ~9.8–10.0 ppm). NMR identifies the aldehyde carbon (δ ~190–200 ppm) .
- FT-IR : A strong C=O stretch (~1680–1700 cm) and C-H stretches for the ethyl group (~2850–2960 cm) .
- Mass spectrometry : Molecular ion peak (M) at m/z = 189.2 (C _{11}NO) .
Q. How can the aldehyde group in this compound be functionalized for downstream applications?
The aldehyde group undergoes:
- Oxidation : To carboxylic acid using KMnO in acidic conditions .
- Reduction : To alcohol with NaBH in methanol .
- Condensation : Schiff base formation with amines (e.g., for bioactive molecule synthesis) .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound in multi-step syntheses?
Key strategies include:
- Catalyst selection : Lewis acids (e.g., AlCl) enhance electrophilic substitution efficiency.
- Reaction monitoring : TLC or HPLC tracks intermediates to minimize side products .
- Purification : Gradient column chromatography (e.g., silica gel, hexane/ethyl acetate) isolates the target compound .
- Scale-up considerations : Continuous flow reactors improve reproducibility in industrial settings .
Q. What crystallographic methods resolve structural ambiguities in this compound derivatives?
X-ray crystallography using SHELXL (for small-molecule refinement) and SHELXS (for structure solution) is critical. For example:
Q. How should researchers address contradictions in spectral or analytical data during characterization?
- Cross-validation : Compare NMR, IR, and mass spectra with computational predictions (e.g., DFT-calculated shifts) .
- Alternative techniques : X-ray crystallography provides unambiguous structural confirmation if melting points or spectral data conflict .
- Error analysis : Replicate syntheses to rule out impurities or isomerization .
Q. What computational tools model the reactivity of this compound in nucleophilic/electrophilic reactions?
Q. How does the ethyl substituent at the 6-position influence reactivity compared to halogenated analogs (e.g., 6-Iodo or 6-Bromo derivatives)?
- Electronic effects : Ethyl is electron-donating (+I effect), increasing electron density at the 3-position aldehyde, enhancing nucleophilic attack compared to electron-withdrawing halogens.
- Steric effects : Ethyl’s bulkiness may hinder reactions at adjacent positions, unlike smaller halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
